ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a sulfanyl-acetyl linker connected to a 5-benzyl-1,3,4-oxadiazole ring. The oxadiazole moiety, a five-membered aromatic ring containing two nitrogen and one oxygen atom, is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
ethyl 4-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-2-25-18(24)22-10-8-21(9-11-22)16(23)13-27-17-20-19-15(26-17)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFHNMKUZBDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common method includes the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to its targets, while the piperazine ring can improve its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfur-containing heterocycles with piperazine/piperidine and ester functionalities. Below is a detailed comparison with analogs based on structural variations:
Core Heterocyclic Ring Modifications
Analysis :
- Oxadiazole vs. Triazine : The triazine analog’s trifluoromethyl group increases lipophilicity and electron-withdrawing effects, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility compared to the oxadiazole-based target compound .
- Oxadiazole vs.
Substituent Variations on the Oxadiazole Ring
Analysis :
- The benzyl group in the target compound provides greater steric bulk compared to ethyl or methyl substituents, which may improve binding affinity to larger hydrophobic binding sites but reduce solubility .
Piperazine/Piperidine Backbone Modifications
Structural Characterization and Computational Insights
The SHELX system () is widely used for crystallographic refinement of small molecules, including sulfur-containing heterocycles. Computational modeling could predict that the benzyl-oxadiazole-piperazine scaffold adopts a planar conformation, optimizing interactions with flat binding pockets .
Biological Activity
Ethyl 4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfany]acetyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
This structure includes a piperazine ring, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. A study highlighted the synthesis of new oxadiazole derivatives that were evaluated for their anticancer activity using various cancer cell lines. The results indicated that certain derivatives displayed potent cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
Antimicrobial Activity
The antimicrobial potential of ethyl 4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfany]acetyl}piperazine-1-carboxylate has been investigated in various studies. Compounds containing the oxadiazole moiety have demonstrated broad-spectrum antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl Compound | Staphylococcus aureus | 12 µg/mL |
| Ethyl Compound | Escherichia coli | 15 µg/mL |
| Ethyl Compound | Candida albicans | 10 µg/mL |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to neurodegenerative diseases. For example, it has shown promising inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring enhance inhibitory activity .
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Ethyl Compound | AChE | 1.2 |
| Ethyl Compound | Butyrylcholinesterase (BChE) | 1.5 |
Case Study 1: Anticancer Evaluation
In a recent study published in Cancer Research, ethyl 4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfany]acetyl}piperazine-1-carboxylate was evaluated against a panel of cancer cell lines including MCF-7 and A549. The compound exhibited significant cytotoxicity with an IC50 value lower than standard treatment options.
Case Study 2: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of oxadiazole derivatives against various microbial strains. The results indicated that compounds similar to ethyl 4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfany]acetyl}piperazine-1-carboxylate showed effective inhibition against both bacterial and fungal pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
